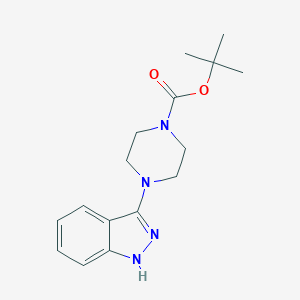

Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of indazole and piperazine research. Indazole derivatives trace their origins to 1883, when Fischer and Kuzel first discovered this heterocyclic system by heating ortho-hydrazine cinnamic acid. This foundational work established indazoles as an important class of nitrogen-containing heterocycles, despite their relative scarcity in natural products compared to other heterocyclic systems.

The specific synthesis of this compound typically involves the reaction of 1H-indazole with tert-butyl piperazine-1-carboxylate. One common synthetic route employs palladium-catalyzed coupling reactions, which facilitate the formation of the indazole moiety and the piperazine ring under mild conditions. Industrial production methods have evolved to utilize continuous flow reactors for scalability and efficiency, optimizing yield and purity through automated systems.

The compound belongs to the category of piperazine derivatives, which are recognized for their diverse biological activities. Its classification as a carboxylate ester indicates the presence of an ester functional group derived from a carboxylic acid, specifically featuring the tert-butyl protecting group that is commonly employed in organic synthesis. The Chemical Abstracts Service has assigned this compound the registry number 947498-81-9, facilitating its identification in chemical databases and literature.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its embodiment of the heterocyclic merging concept, which has gained considerable attention in modern drug discovery efforts. Research has demonstrated that this compound represents a novel approach to constructing indazolo-piperazines through heterocyclic merging strategies. This methodology involves the formal union of two simpler heterocyclic scaffolds to create structurally unique collections of compounds that expand shape diversity and offer additional vectors for substitution.

The compound's molecular structure features a piperazine ring attached to an indazole moiety, with a tert-butyl ester group at the carboxylic acid position. This arrangement imparts unique steric and electronic properties conducive to biological activity. The indazole component contributes significant pharmacological potential, as indazole derivatives display a broad variety of biological activities and are found in numerous commercially available drugs.

Recent advances in synthetic methodology have highlighted the importance of systematic chemical diversity in heterocyclic research. Studies have shown that stereochemically diverse chiral piperazines and morpholines can be efficiently merged with indazole nuclei to generate novel ring systems. The key transformations involved include Smiles rearrangements to generate the indazole core structure and late-stage Michael additions to build the piperazine heterocycles. These methodologies have enabled the preparation of regiochemically and stereochemically diverse cohorts of indazolo-piperazines, with research groups successfully generating up to 20 unique enantiomerically pure heterocyclic scaffolds.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₂ | Contains both indazole and piperazine heterocycles |

| Molecular Weight | 302.37 g/mol | Moderate molecular weight suitable for drug-like properties |

| Chemical Abstracts Service Number | 947498-81-9 | Unique identifier for database searches |

| Structural Classification | Piperazine derivative with indazole substitution | Privileged scaffold combination |

| Protecting Group | Tert-butyl carboxylate | Common synthetic intermediate functionality |

Current Research Landscape and Applications

The current research landscape surrounding this compound reflects its growing importance as a synthetic intermediate and potential pharmacological agent. Contemporary studies have focused on exploiting the compound's unique structural features for various applications in medicinal chemistry and materials science. The compound serves as an intermediate in the synthesis of more complex molecules, especially those targeting biological systems.

Recent research has explored the compound's potential in developing novel therapeutic agents through structure-activity relationship studies. The presence of both indazole and piperazine moieties within a single structure provides opportunities for multiple pharmacological interactions. Research has shown that indazole derivatives can exhibit significant antitumor activity, with studies demonstrating that compounds containing 1H-indazole-3-amine structures serve as effective hinge-binding fragments in kinase inhibition.

The compound undergoes several types of chemical reactions that are crucial for modifying its structure to enhance properties or biological activity. These transformations include oxidation reactions, reduction processes, and substitution reactions that enable the exploration of various derivatives with potentially altered biological properties. The versatility of these chemical modifications has made the compound valuable for systematic exploration of chemical space.

Industrial applications have expanded to include the compound's use in pharmaceutical research and development. The synthesis can be scaled using batch reactions optimized for yield and purity, with continuous flow reactors enhancing efficiency for research applications. These manufacturing capabilities support the compound's role in drug discovery programs where systematic screening of related structures is essential.

Current research trends indicate growing interest in heterocyclic merging approaches that utilize this compound as a key building block. Studies have demonstrated that compounds resulting from heterocyclic merging strategies exhibit biological activities that are unique from their individual heterocyclic components. This observation has motivated ongoing biological evaluation of these compounds, with results expected to guide future therapeutic development efforts.

Properties

IUPAC Name |

tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)14-12-6-4-5-7-13(12)17-18-14/h4-7H,8-11H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOVGDITYLKKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660873 | |

| Record name | tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947498-81-9 | |

| Record name | tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Using N-Methyl Piperazine

A notable method involves the reaction of tert-butyl 5-((2-(3-(2-(isopropylamino)-2-oxoethoxy)phenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate with N-methyl piperazine at elevated temperatures (90-100°C). After stirring, the mixture is cooled and quenched into water to precipitate the product, which is then filtered and washed. Subsequent slurry and washing steps in solvents such as acetonitrile, methanol, and dichloromethane yield the purified compound with high purity (>99% by HPLC) and good yield (~189 g scale).

This method highlights:

- Use of N-methyl piperazine as a nucleophile.

- Heating to promote substitution.

- Multi-step purification involving solvent mixtures.

Solvent and Base Selection for Optimized Synthesis

The choice of solvents and bases is critical. Hydrocarbon solvents (e.g., n-hexane, toluene), ether solvents (e.g., tetrahydrofuran, 1,4-dioxane), and ester solvents (e.g., ethyl acetate) are commonly employed. Bases such as triethylamine, diisopropylethylamine (DIPEA), and alkali metal carbonates (potassium carbonate) facilitate deprotonation and nucleophilic attack.

Purification Techniques

Purification typically involves:

- Slurrying the crude product in solvent mixtures such as methanol/dichloromethane or acetonitrile/water.

- Filtration under vacuum to isolate solid products.

- Washing with appropriate solvent mixtures to remove impurities.

- Drying under controlled conditions to obtain the final product in crystalline form.

These steps ensure purity levels exceeding 99% as confirmed by HPLC and powder X-ray diffraction (PXRD) characterization.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | tert-butyl piperazine-1-carboxylate derivatives; functionalized indazole compounds |

| Key Reagents | N-methyl piperazine, DIPEA, CuI (for click chemistry), bases (K2CO3, triethylamine) |

| Solvents | Methanol, dichloromethane, acetonitrile, DMF, hydrocarbon solvents (n-hexane, toluene) |

| Reaction Temperature | 0°C (click chemistry), 90-100°C (nucleophilic substitution) |

| Reaction Time | Minutes (click chemistry), several hours (nucleophilic substitution) |

| Purification Methods | Slurrying, filtration, washing, drying |

| Yield | 90–97% (click chemistry), ~70% (nucleophilic substitution scale-up) |

| Purity | >95% (click chemistry), >99% by HPLC (purified product) |

| Characterization Techniques | HPLC, PXRD |

Research Findings and Practical Considerations

- The nucleophilic substitution method with N-methyl piperazine is scalable and yields high-purity product suitable for pharmaceutical applications.

- One-pot click chemistry offers a rapid and efficient alternative for synthesizing related piperazine carboxylate derivatives, potentially adaptable to the target compound with suitable azide intermediates.

- Solvent choice and reaction conditions significantly impact yield and purity, with polar aprotic solvents and mild bases favored for optimal results.

- Purification by solvent slurrying and filtration is effective in removing impurities and achieving crystalline forms desirable for further applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Major Products Formed:

Oxidation: Oxidized derivatives of the indazole ring.

Reduction: Reduced forms of the piperazine ring.

Substitution: Substituted indazole or piperazine derivatives.

Scientific Research Applications

Biological Research

Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate has been utilized in numerous biological studies, particularly in the following areas:

- Enzyme Inhibition : This compound has shown potential as an enzyme inhibitor. For example, similar compounds have been studied for their ability to inhibit IRAK4, an enzyme involved in inflammatory signaling pathways. This suggests applications in treating inflammatory diseases.

- Receptor Modulation : The compound interacts with G-protein coupled receptors (GPCRs), which are critical in various physiological processes. Its ability to modulate these receptors can lead to significant biological effects, including alterations in cell signaling and metabolism.

Medicinal Chemistry

The structural features of this compound make it a valuable scaffold for designing therapeutic agents:

- Antiviral Activity : Recent studies have highlighted its efficacy against SARS-CoV-2, demonstrating that it effectively suppresses viral replication in Vero E6 cells. Notably, it exhibited higher antiviral activity compared to chloroquine, indicating its potential as a therapeutic agent against COVID-19 .

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the production of specialty chemicals and advanced materials due to its versatility in chemical reactions.

Comparative Insights

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate | Indole moiety | Antiviral properties against SARS-CoV-2 |

| Tert-butyl 4-(6-aminopyridin-3-YL)piperazine-1-carboxylate | Pyridine substitution | Potential enzyme inhibition |

Case Studies and Research Findings

Several case studies have documented the applications and efficacy of this compound:

Case Study 1: Antiviral Efficacy

A study demonstrated that this compound significantly inhibited SARS-CoV-2 replication with an IC50 value below 5 µM, showcasing its potential as a novel antiviral agent.

Case Study 2: Cancer Cell Proliferation

Research involving various cancer cell lines (A549, HepG2, MCF-7) indicated that derivatives of this compound exhibit moderate inhibitory activities against cancer cell proliferation. The structure–activity relationship analysis suggested that specific substitutions on the indazole ring could enhance anticancer activity .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity . The piperazine ring provides additional binding affinity and specificity, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperazine derivatives allows for tailored pharmacological properties. Below is a detailed comparison of tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate with analogous compounds:

Structural Analogs

Key Differentiators

- Core Structure : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) alters basicity and hydrogen-bonding capacity .

- Substituent Effects: Indazole’s bicyclic structure enhances target binding compared to monocyclic pyridine or thiadiazole .

- Synthetic Flexibility: Bromo/cyano groups enable cross-coupling, while acylated linkers introduce hydrophobicity .

- Biological Utility : Indazole derivatives excel in kinase targeting, whereas imidazothiazole analogs show promise in CNS disorders .

Biological Activity

Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

- Chemical Formula : C16H22N4O2

- Molecular Weight : 302.37 g/mol

- CAS Number : 947498-81-9

- IUPAC Name : this compound

The compound features a tert-butyl group linked to a piperazine ring, with an indazole moiety that contributes to its biological properties. The indazole core is known for its diverse pharmacological effects, including enzyme inhibition and receptor modulation.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The indazole ring can form hydrogen bonds and hydrophobic interactions, which modulate the activity of these targets. This compound is often utilized in the design of molecules that can interact with specific biological pathways, making it a valuable scaffold for therapeutic development .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, compounds with similar structural features have been studied for their ability to inhibit IRAK4, an important enzyme in inflammatory signaling pathways . This suggests potential applications in treating inflammatory diseases.

Receptor Modulation

The compound may also function as a receptor modulator. Its structural characteristics allow it to interact with various G-protein coupled receptors (GPCRs), which are pivotal in many physiological processes. The modulation of these receptors can lead to significant biological effects, including changes in cell signaling and metabolism.

Study on IRAK4 Inhibition

A study highlighted the development of IRAK4 inhibitors derived from similar indazole compounds. These inhibitors demonstrated potent biochemical activity against IRAK4, which is implicated in autoimmune diseases. The IC50 values for these inhibitors were reported in the nanomolar range, indicating high potency . While specific data for this compound was not detailed, its structural analogs suggest comparable efficacy.

Pharmacological Profiles

In vitro studies have shown that indazole derivatives can exhibit significant pharmacological activities, including anti-inflammatory and anticancer effects. For example, compounds structurally related to this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines .

Comparison with Related Compounds

A comparative analysis with similar compounds reveals distinct biological profiles:

This table illustrates how variations in the indazole substitution pattern can lead to differing biological activities, highlighting the importance of structural modifications in drug development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives can react with halogenated indazoles under palladium-catalyzed cross-coupling conditions (e.g., using Pd₂dba₃ and Xantphos in 1,4-dioxane at 110°C for 12–19 hours). Reaction optimization includes adjusting stoichiometry, temperature, and catalyst loading to achieve yields >60% .

- Key Considerations : Monitor reaction progress via TLC or LCMS. Purification often involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Use a combination of:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify piperazine and indazolyl moieties.

- Mass Spectrometry (LCMS/HRMS) : Confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Q. What are the common intermediates in its synthesis?

- Key Intermediates :

- tert-Butyl piperazine-1-carboxylate : A versatile precursor for introducing the piperazine scaffold.

- Halogenated Indazoles : E.g., 3-bromo-1H-indazole, used in Suzuki-Miyaura couplings .

- Protected Amines : Boc-protected intermediates aid in stepwise functionalization .

Advanced Research Questions

Q. How can structural modifications enhance its bioactivity?

- Methodology :

- Piperazine Functionalization : Introduce substituents (e.g., acetyl, hydrazide) at the piperazine nitrogen to modulate solubility or target affinity. For example, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate derivatives exhibit unique conformational flexibility .

- Indazole Modifications : Replace the indazole core with pyrimidine or quinoline analogs to explore structure-activity relationships (SAR) .

Q. What strategies address contradictory data in reaction yields or crystallographic results?

- Troubleshooting Approaches :

- Reaction Yield Discrepancies : Re-evaluate catalyst activity (e.g., Pd₂dba₃ vs. Pd(OAc)₂) or solvent polarity (dioxane vs. DMF) .

- Crystallographic Ambiguities : Use Hirshfeld surface analysis to resolve weak interactions (e.g., C–H···O vs. N–H···N bonds) and refine diffraction data with software like SHELX .

Q. How is this compound utilized in target validation studies?

- Applications :

- Prolyl-Hydroxylase Inhibition : Acts as a precursor for inhibitors like Izilendustat, stabilizing HIF-α under hypoxic conditions .

- Radiotracer Development : Synthesize ¹¹C-methoxy derivatives for in vivo imaging of kinase targets (e.g., PIM1 in cancer) .

Q. What analytical techniques characterize its polymorphic forms?

- Techniques :

- Single-Crystal XRD : Resolve unit cell parameters (e.g., triclinic P1 space group with a = 6.0568 Å, b = 12.0047 Å) .

- DSC/TGA : Assess thermal stability and phase transitions.

- FT-IR Spectroscopy : Identify hydrogen-bonding patterns (e.g., N–H stretches at 3300 cm⁻¹) .

Methodological Resources

- Synthetic Protocols :

- Crystallography Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.